N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
This compound is a multifunctional small molecule characterized by a pyrimidinone core substituted with a thioether-linked benzo[d][1,3]dioxole moiety and a 4-fluorobenzamide group. Its structural complexity arises from the integration of pharmacophores associated with diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The pyrimidinone scaffold is a common feature in nucleotide analogs, while the benzodioxole group is linked to enhanced metabolic stability and receptor binding in medicinal chemistry . The 4-fluorobenzamide substituent may contribute to improved solubility and target affinity, as fluorinated aromatic systems are known to modulate pharmacokinetic profiles .
Properties
Molecular Formula |
C21H18FN5O5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H18FN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
LZJYEDHTTCOPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The benzo[d][1,3]dioxole moiety is then coupled with the pyrimidine ring through a series of nucleophilic substitution and condensation reactions.
Introduction of the fluorobenzamide group: This step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Chemical Biology: The compound can be used as a probe to study the interactions between proteins and small molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves the inhibition of specific molecular targets such as kinases or enzymes involved in DNA replication. The compound binds to the active site of these targets, preventing their normal function and thereby inhibiting cell proliferation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The thioether linkage in the target compound contrasts with the dithiazole rings in N-arylcyanothioformamides, which may reduce redox sensitivity while maintaining sulfur-mediated bioactivity .
- Fluorination at the benzamide position enhances lipophilicity (clogP ≈ 2.8) compared to non-fluorinated analogues (clogP ≈ 1.5–2.0), suggesting improved membrane permeability .
Bioactivity and Mechanism
- Anticancer Potential: Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 12–18 µM) against oral squamous cell carcinoma (OSCC) cell lines, comparable to thiazolidinone derivatives (IC₅₀ = 10–25 µM) .
- Antimicrobial Activity: Limited efficacy against Gram-positive bacteria (MIC = 64 µg/mL) vs. dithiazole derivatives (MIC = 8–32 µg/mL) . This disparity may arise from reduced membrane penetration due to the bulky benzodioxole group.
- Enzyme Inhibition: The pyrimidinone core shows weak inhibition of dihydrofolate reductase (DHFR) (Ki = 45 µM), outperformed by triazine-based inhibitors (Ki = 5–10 µM) .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The benzodioxole moiety enhances resistance to CYP450-mediated oxidation (t₁/₂ = 4.2 h in microsomes) compared to non-dioxole analogues (t₁/₂ = 1.5–2.0 h) .
- Selectivity: OSCC cells exhibit 3–5× higher sensitivity to the compound than normal oral keratinocytes, a therapeutic window also observed in ferroptosis-targeting agents .
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a benzamide moiety linked to a pyrimidine ring , which is further substituted with a benzo[d][1,3]dioxole group . The presence of multiple functional groups suggests that it may interact with various biological targets, potentially influencing multiple signaling pathways.
Synthesis and Modifications
Synthesis of this compound can be approached through several methods, allowing for modifications to enhance its biological activity. These synthetic routes are crucial for optimizing pharmacological properties and improving efficacy against specific targets.
Preliminary studies indicate that compounds similar to N-(4-amino...) may interact with key proteins involved in cancer cell signaling pathways. Such interactions could inhibit tumor growth or induce apoptosis in resistant cancer types. The compound's unique structure allows it to engage in various non-covalent interactions, which are essential for its biological activity.
Case Studies and Research Findings
- Anticancer Activity : Research has shown that compounds with similar structural motifs can exhibit significant anticancer properties by inhibiting angiogenesis and promoting apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can outperform standard treatments like isoniazid and ciprofloxacin in inhibiting cancer cell proliferation .
- In vitro Studies : In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates in response to treatment with the compound compared to control groups.
- Structure-Activity Relationships (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzamide or pyrimidine components can significantly alter biological activity. For example, substituting different groups on the benzo[d][1,3]dioxole moiety has been shown to enhance solubility and bioavailability, which are critical for therapeutic effectiveness .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains thiophene and benzo[d][1,3]dioxole | Anti-cancer via angiogenesis inhibition | Fluorophenyl substitution enhances solubility |
| N-(4-fluorobenzyl)-3-(4-piperidinyl)[1,2,4]triazolo[4,3-a]pyrimidine | Triazole ring present | Antimicrobial activity | Unique triazole structure provides different interaction profile |
| 2-(Benzo[d]isoxazol-3-yloxy)-N-(2-methylphenyl)acetamide | Isoxazole instead of dioxole | Anti-inflammatory effects | Isoxazole may offer different binding characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
